molecular formula C14H13Cl2NO2S B10976752 N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide

Cat. No.: B10976752
M. Wt: 330.2 g/mol
InChI Key: OWPPCGPVUXRRHR-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with 3,4-dichlorobenzyl and 4-methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide typically involves the reaction of 3,4-dichlorobenzylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality. The purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to deprotonate the sulfonamide nitrogen, facilitating nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the aromatic rings.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the aromatic rings.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; common products include substituted sulfonamides.

    Oxidation: Oxidation of the aromatic rings can yield quinones or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of partially or fully hydrogenated aromatic rings.

    Hydrolysis: Hydrolysis yields 3,4-dichlorobenzylamine and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with proteins and other biomolecules.

Medicine

This compound has potential applications in medicinal chemistry. Sulfonamide derivatives are known for their antimicrobial properties, and this compound could be explored for its potential as an antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and pharmaceuticals. Its chemical properties make it suitable for various applications in these fields.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorobenzyl)-4-methylbenzenesulfonamide is unique due to the presence of both 3,4-dichlorobenzyl and 4-methyl groups This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other sulfonamide derivatives

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13Cl2NO2S

Molecular Weight

330.2 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO2S/c1-10-2-5-12(6-3-10)20(18,19)17-9-11-4-7-13(15)14(16)8-11/h2-8,17H,9H2,1H3

InChI Key

OWPPCGPVUXRRHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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